Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans-
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Overview
Description
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a cycloheptyl group, which is further substituted with a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- typically involves multiple steps. The process begins with the preparation of the carbamic acid ester, followed by the introduction of the cycloheptyl group. The piperidinylmethyl group is then added through a substitution reaction. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The piperidinylmethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-
- Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester
Uniqueness
The trans- configuration of carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, provides it with distinct stereochemical properties that can influence its reactivity and interactions with biological targets
Properties
CAS No. |
172800-02-1 |
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Molecular Formula |
C24H39ClN2O3 |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
[(1R,2S)-2-(piperidin-1-ylmethyl)cycloheptyl] N-(2-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H38N2O3.ClH/c1-2-3-18-28-23-15-9-8-13-21(23)25-24(27)29-22-14-7-4-6-12-20(22)19-26-16-10-5-11-17-26;/h8-9,13,15,20,22H,2-7,10-12,14,16-19H2,1H3,(H,25,27);1H/t20-,22+;/m0./s1 |
InChI Key |
WTYDICABGJYSEV-IKGOIYPNSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCCC[C@H]2CN3CCCCC3.Cl |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl |
Origin of Product |
United States |
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